molecular formula C9H10BFO4 B1421115 2-Fluoro-4-ethoxycarbonylphenylboronic acid CAS No. 874459-62-8

2-Fluoro-4-ethoxycarbonylphenylboronic acid

Cat. No. B1421115
M. Wt: 211.98 g/mol
InChI Key: HBXIRLABZXFDAX-UHFFFAOYSA-N
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Description

2-Fluoro-4-ethoxycarbonylphenylboronic acid is a chemical compound with the molecular formula C9H10BFO4 . It is used as a reactant in various chemical reactions .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-ethoxycarbonylphenylboronic acid consists of a boronic acid group (B(OH)2), a fluorine atom, and an ethoxycarbonyl group (COOC2H5) attached to a phenyl ring .


Chemical Reactions Analysis

2-Fluoro-4-ethoxycarbonylphenylboronic acid can be used as a reactant in various chemical reactions. For instance, 2-Ethoxycarbonylphenylboronic acid, a similar compound, is used in the synthesis of embelin derivatives via Suzuki-Miyaura reaction, cross metathesis, and Wittig olefination. It is also used in asymmetric cyclopropanation of alkenes with di-Me diazomalonate catalyzed by chiral diene-rhodium complexes, and in the preparation of phenylalanines as selective AMPA- and kainate receptor ligands .

Scientific Research Applications

Fluorescence Quenching Mechanisms

The fluorescence quenching mechanisms of boronic acid derivatives, including compounds similar to 2-Fluoro-4-ethoxycarbonylphenylboronic acid, have been explored using Stern-Volmer kinetics. Studies like these help understand the photophysical properties of boronic acids, which are critical in various analytical applications (Geethanjali, Nagaraja, & Melavanki, 2015).

Antifungal Activity

Research has shown that certain fluoro-substituted phenylboronic acids display significant antifungal properties. This includes their effectiveness against fungi like Aspergillus, Fusarium, and Candida. This indicates potential applications in developing antifungal agents (Borys et al., 2019).

Glucose Sensing

A monomer with a structure akin to 2-Fluoro-4-ethoxycarbonylphenylboronic acid was synthesized for enzyme-free glucose sensing, demonstrating the potential of such compounds in medical diagnostics and blood sugar monitoring (Bao et al., 2021).

Spectroscopic and Adsorption Studies

Studies involving spectroscopy and adsorption mechanisms of phenylboronic acids, including fluorine-substituted variants, contribute to a better understanding of their chemical properties. This is crucial for designing materials and sensors based on these compounds (Piergies et al., 2013).

Catalytic Activity

Research has also explored the use of fluoro-containing arylboronic acids, similar in structure to 2-Fluoro-4-ethoxycarbonylphenylboronic acid, in nickel-catalyzed cross-coupling reactions. These studies are important for developing efficient catalytic processes in organic synthesis (Chen et al., 2016).

properties

IUPAC Name

(4-ethoxycarbonyl-2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BFO4/c1-2-15-9(12)6-3-4-7(10(13)14)8(11)5-6/h3-5,13-14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXIRLABZXFDAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)OCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673885
Record name [4-(Ethoxycarbonyl)-2-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-ethoxycarbonylphenylboronic acid

CAS RN

874459-62-8
Record name [4-(Ethoxycarbonyl)-2-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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